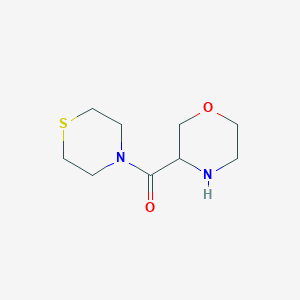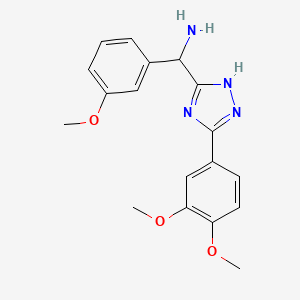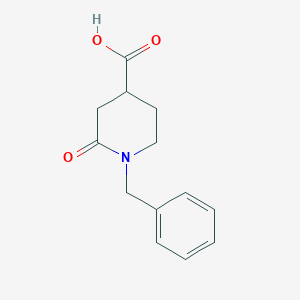
1-Benzyl-2-oxopiperidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-2-oxopiperidine-4-carboxylic acid is a heterocyclic organic compound with the molecular formula C13H15NO3 and a molecular weight of 233.26 g/mol . It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is primarily used in research and development within the fields of chemistry and pharmacology.
Preparation Methods
The synthesis of 1-Benzyl-2-oxopiperidine-4-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of benzylamine with ethyl acetoacetate, followed by cyclization and subsequent oxidation . The reaction conditions typically include the use of a base such as sodium ethoxide and an oxidizing agent like potassium permanganate.
The purity and yield of the compound can be optimized through careful control of reaction conditions and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
1-Benzyl-2-oxopiperidine-4-carboxylic acid undergoes various chemical reactions, including:
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon for hydrogenation reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Benzyl-2-oxopiperidine-4-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Benzyl-2-oxopiperidine-4-carboxylic acid is not fully understood, but it is believed to interact with specific molecular targets and pathways. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects . Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
1-Benzyl-2-oxopiperidine-4-carboxylic acid can be compared with other similar compounds such as:
1-Benzyl-4-piperidone: Another piperidine derivative used in the synthesis of medicinal compounds.
2-Oxopiperidine-4-carboxylic acid: Lacks the benzyl group but shares similar chemical properties.
Benzyl 4-oxopiperidine-1-carboxylate: Used in synthetic conversion reactions and has similar structural features.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity .
Properties
Molecular Formula |
C13H15NO3 |
|---|---|
Molecular Weight |
233.26 g/mol |
IUPAC Name |
1-benzyl-2-oxopiperidine-4-carboxylic acid |
InChI |
InChI=1S/C13H15NO3/c15-12-8-11(13(16)17)6-7-14(12)9-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,16,17) |
InChI Key |
LRHNARPVJLANIU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)CC1C(=O)O)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Cyclohexyl-1,2,3,4-tetrahydropyrido[2,3-d]pyridazin-5(6H)-one](/img/structure/B15055677.png)

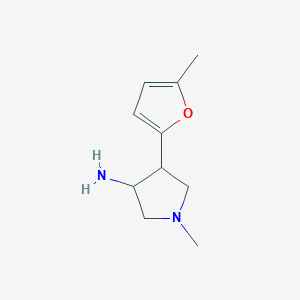
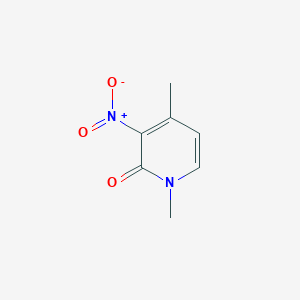
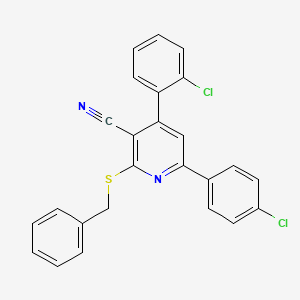
![7-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridin-4-amine](/img/structure/B15055707.png)
![8-Bromo-5-methoxypyrido[3,4-b]pyrazine](/img/structure/B15055713.png)
